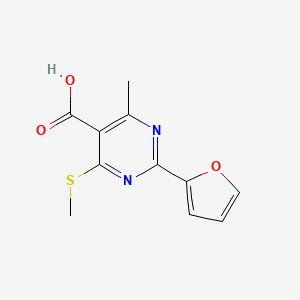

2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid

Description

This compound is a pyrimidine derivative featuring a furan-2-yl group at position 2, a methyl group at position 4, a methylsulfanyl (SMe) group at position 6, and a carboxylic acid moiety at position 4. Its molecular formula is C₁₁H₁₀N₂O₂S₂ with a molecular weight of 266.3 g/mol (CAS: 926249-08-3) . Pyrimidine derivatives like this are often explored for pharmacological and materials science applications, given their tunable electronic properties and heterocyclic reactivity .

Properties

IUPAC Name |

2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-6-8(11(14)15)10(17-2)13-9(12-6)7-4-3-5-16-7/h3-5H,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGNDWIUHNXRXQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of furan-2-carboxaldehyde with suitable reagents can lead to the formation of the furan ring, which is then further functionalized to introduce the pyrimidine ring and other substituents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis is crucial for industrial applications, and continuous flow processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carboxylic acid group can produce the corresponding alcohol.

Scientific Research Applications

2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular processes.

Medicine: It may have therapeutic potential due to its structural similarity to other bioactive pyrimidine derivatives.

Industry: The compound can be used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring and other substituents may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Replacement with a 4-fluorophenyl group (Analog 2) adds electronegativity and stability against oxidative degradation, common in drug design .

Sulfanyl Group at Position 6 :

- The methylsulfanyl (SMe) group in the target compound is smaller than the cyclopentylsulfanyl group in Analog 4, which may reduce steric hindrance during synthetic modifications or receptor interactions .

Carboxylic Acid vs. Ester Derivatives :

- The target’s free carboxylic acid (position 5) contrasts with ethyl ester derivatives (e.g., Analog 3), which are often intermediates in prodrug strategies to improve bioavailability .

Environmental and Synthetic Considerations: Pyrimidine derivatives with sulfanyl groups (e.g., SMe) are synthesized via reactions involving S-methylisothiourea or alkylation of thiol intermediates .

Biological Activity

2-(Furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure

The compound features a pyrimidine core substituted with a furan ring and a methylthio group, which may influence its biological properties. The following table summarizes the key structural components:

| Component | Description |

|---|---|

| Furan Ring | A five-membered aromatic ring |

| Methylthio Group | A sulfur-containing functional group |

| Carboxylic Acid | Contributes to acidity and reactivity |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific biological activities of this compound have not been extensively documented in literature; however, extrapolating from related compounds provides insight into its potential effects.

Antimicrobial Activity

Compounds containing pyrimidine and furan moieties have been reported to possess antimicrobial properties. For instance, studies show that derivatives of pyrimidines exhibit inhibitory effects against various pathogens. The presence of the furan ring may enhance the lipophilicity of the compound, potentially improving its membrane permeability and efficacy against microbial cells.

Anticancer Activity

Research on similar pyrimidine derivatives has indicated promising anticancer activity. For example, certain pyrimidine-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through mechanisms such as the inhibition of specific kinases or modulation of apoptotic pathways. The structure of this compound suggests it could similarly interact with cellular targets involved in cancer progression.

Case Studies

- Inhibition of Enzymatic Activity : A study on related compounds showed that pyrimidine derivatives can inhibit enzymes critical for cancer cell metabolism. For instance, inhibitors targeting fatty acid synthase (FASN) have been explored for their potential in cancer therapy .

- Cytotoxicity Assays : In vitro studies have been conducted on structurally similar compounds to determine their cytotoxic effects against various cancer cell lines. For example, compounds with similar functional groups exhibited IC50 values ranging from 10 µM to over 100 µM against different cancer cell lines .

- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives has revealed that modifications to the methylthio group can significantly impact biological activity. This insight suggests that optimizing the substituents on this compound could enhance its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.